molecular formula C11H12O2S B8308840 Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate

Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate

Cat. No. B8308840
M. Wt: 208.28 g/mol
InChI Key: OFJUWRYDYQTHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

methyl 1-(4-sulfanylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H12O2S/c1-13-10(12)11(6-7-11)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3

InChI Key

OFJUWRYDYQTHIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above product 36B (1.0 g, 3.64 mmol) was refluxed with tin powder (2.2 g, 18.8 mmol) in MeOH (10 mL) and 4M HCl/dioxane (10 mL). After 3 h, the reaction mixture was poured into ice with CH2Cl2 (100 mL). The phases were separated and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The combined organic layers were dried with magnesium sulfate, filtered and evaporated to give the thiol compound 36C as a yellow oil (650 mg, 86%). MS: 207 (M−1)+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

The above product 36B (1.0 g, 3.64 mmol) was refluxed with tin powder (2.2 g, 18.8 mmol) in MeOH (10 mL) and 4M HCl/dioxane (10 mL). After 3 h, the reaction mixture was poured into ice with CH2Cl2 (100 mL). The phases were separated and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The combined organic layers were dried with magnesium sulfate, filtered and evaporated to give the thiol compound 36C as a yellow oil (650 mg, 86%). MS: 207 (M−1)+. Step 4. Preparation of (4′-Trifluoromethyl-biphenyl-4-yl)-methanol (Compound 36D)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

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